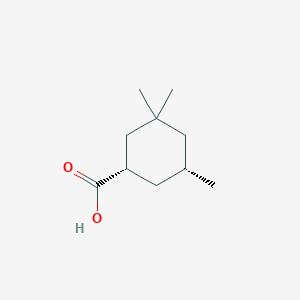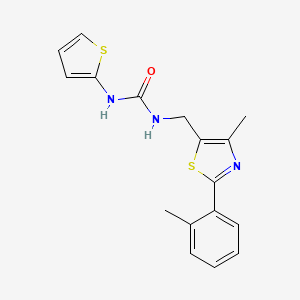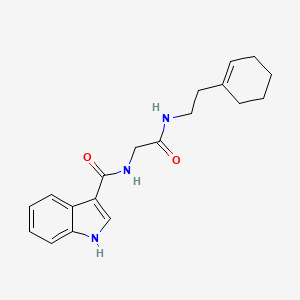![molecular formula C20H17ClN4O B2866387 5-[(2-Chlorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895005-47-7](/img/structure/B2866387.png)
5-[(2-Chlorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-[(2-Chlorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one” is a heterocyclic compound. It contains a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged structure in biologically active compounds and is a bioisostere of natural purine .
Synthesis Analysis
The synthesis of compounds like this one has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The compound was designed and synthesized as a part of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . It also contains a 2-chlorophenylmethyl group and a 2,4-dimethylphenyl group .Chemical Reactions Analysis
The compound was synthesized via a reaction involving a 1,3-dipolar organic azide and terminal alkyne in the presence of a Cu(I) catalyst . This is a type of Huisgen 1,3-dipolar cycloaddition reaction, which is often used in the synthesis of 1,4-disubstituted-1,2,3-triazoles .Applications De Recherche Scientifique
Anticancer Activity
Pyrazolopyrimidines are well-known for their anticancer properties , particularly through the inhibition of eukaryotic protein kinases . These compounds can interfere with the signaling pathways that are crucial for cancer cell survival and proliferation. The specific compound may be explored for its potential to act as a kinase inhibitor, thereby providing a therapeutic strategy against various cancers.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazolopyrimidines . They have been tested against common pathogens such as Staphylococcus aureus and Escherichia coli . The dual activity of anticancer and antibacterial properties in the same molecule is particularly advantageous during cancer therapy, where patients are more vulnerable to infections.
Antibacterial Synergy with Antibiotics
The compound has shown promise in enhancing the effectiveness of clinically used antibiotics like ampicillin and kanamycin . This suggests that it could be used in combination with existing antibiotics to combat bacterial resistance, a growing concern in the medical field.
Renal Cancer Treatment
Some derivatives of pyrazolopyrimidines have demonstrated good to moderate activity against renal cancer cell lines . This indicates that the compound could be specifically tailored for the treatment of renal cancer, offering a new avenue for therapeutic intervention.
Parkinson’s Disease
Research has indicated that pyrazolopyrimidines may encompass pharmacological potential as treatments for Parkinson’s disease . This neurodegenerative disorder currently has limited treatment options, and the compound could contribute to the development of new drugs.
Skin and CNS Cancer
Pyrazolopyrimidines have shown activity against skin cancer cell lines (G-361) and CNS cancer (SF-268) . This suggests a broader application in treating various types of cancers affecting different parts of the body.
Human Leukemia
The compounds have also been reported to have effects on human leukemia (HL-60) cell lines . Leukemia is a type of blood cancer, and the development of new treatments is crucial for improving patient outcomes.
Antiviral and Antitumor Activities
Pyrazolopyrimidines are reported to have antiviral and additional antitumor activities . Their ability to act on viral infections and various tumor types makes them versatile agents in the pharmaceutical industry.
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells. Inhibiting CDK2 can halt cell cycle progression, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction likely involves the formation of a complex between the compound and CDK2, which prevents CDK2 from carrying out its normal function in cell cycle progression .
Result of Action
The compound has been shown to significantly inhibit the growth of certain cell lines . Most notably, it demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45-97 nM and 6-99 nM, respectively . This suggests that the compound’s action results in significant anti-proliferative effects.
Orientations Futures
The future directions for this compound could involve further investigations into its biological activity. For instance, it could be tested against various cancer cell lines to evaluate its potential as an anticancer agent . Additionally, its synthesis process could be optimized, and its physical and chemical properties could be studied in more detail.
Propriétés
IUPAC Name |
5-[(2-chlorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O/c1-13-7-8-18(14(2)9-13)25-19-16(10-23-25)20(26)24(12-22-19)11-15-5-3-4-6-17(15)21/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPGYRVHQIHYNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,6-Dimethyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2866311.png)


![(E)-7-methyl-2-((pyridin-3-ylmethyl)amino)-3-(((pyridin-3-ylmethyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2866316.png)
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]butanamide](/img/structure/B2866319.png)

![N-[3-(6-Fluoro-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2866322.png)


![6-Chloro-N-[(2-phenyl-1,3-oxazol-4-YL)methyl]pyridine-3-sulfonamide](/img/structure/B2866325.png)
